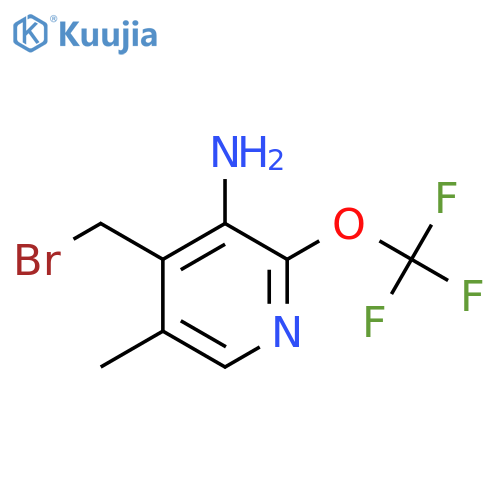

Cas no 1803644-13-4 (3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine)

1803644-13-4 structure

商品名:3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine

CAS番号:1803644-13-4

MF:C8H8BrF3N2O

メガワット:285.061131477356

CID:4933275

3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H8BrF3N2O/c1-4-3-14-7(15-8(10,11)12)6(13)5(4)2-9/h3H,2,13H2,1H3

- InChIKey: OANBGDZPQMJVQI-UHFFFAOYSA-N

- ほほえんだ: BrCC1=C(C(=NC=C1C)OC(F)(F)F)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 215

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 48.1

3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A020005792-1g |

3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine |

1803644-13-4 | 97% | 1g |

$1,831.20 | 2022-04-02 | |

| Alichem | A020005792-500mg |

3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine |

1803644-13-4 | 97% | 500mg |

$1,048.60 | 2022-04-02 |

3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

1803644-13-4 (3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬